![molecular formula C14H21N5O2 B2993897 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)叔丁酰胺 CAS No. 919854-79-8](/img/structure/B2993897.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

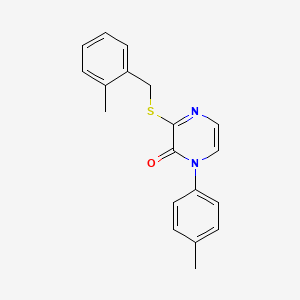

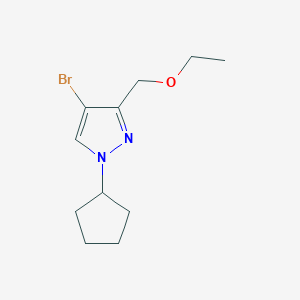

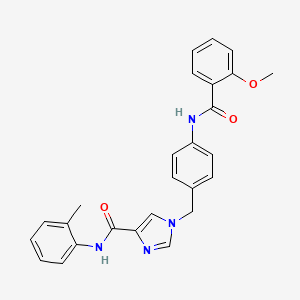

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in the literature . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The compound is a potent inhibitor of Src-family tyrosine kinases . It acts in an ATP-competitive manner, suggesting that it interacts with the ATP-binding site of these kinases .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in DMSO .科学研究应用

腺苷受体亲和力

吡唑并[3,4-d]嘧啶因其对 A1 腺苷受体的亲和力而被认可。探索 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的研究确定了在 A1 腺苷受体亲和力测定中具有显着活性的化合物。这包括在 N1 位具有 3-氯苯基基团和在 N5 位具有丁基基团的化合物,该化合物显示出最大的活性。该系列中最有效的化合物是 4-氨基-5-N-丁基-1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-6(5H)-酮,IC50 为 6.4 x 10^(-6) M (Harden, Quinn, & Scammells, 1991)。

抗分枝杆菌活性

吡唑并[3,4-d]嘧啶因其抗分枝杆菌特性而受到研究。在一项研究中,用吡啶和用恶二唑和恶噻唑啉取代的吡嗪合成的化合物对结核分枝杆菌表现出活性。这些化合物,特别是当经过修饰以增加亲脂性时,显示出改善细胞渗透性的希望,并且显示出的活性是吡嗪酰胺(一种关键的抗分枝杆菌药物)效力的 0.5 到 16 倍 (Gezginci, Martin, & Franzblau, 1998)。

抗癌和抗炎药

新型吡唑并[3,4-d]嘧啶衍生物已被合成并评估其抗癌和抗炎特性。这些化合物显示出作为抗癌和抗 5-脂氧合酶剂的潜力,构效关系 (SAR) 研究表明它们在针对癌细胞系的细胞毒性测定和 5-脂氧合酶抑制活性中有效。SAR 讨论提供了对其生物活性有贡献的分子特征的见解 (Rahmouni 等人,2016)。

杀虫和抗菌潜力

已经探索了通过微波辐射环缩合合成嘧啶连接的吡唑杂环化合物,这些化合物显示出杀虫和抗菌潜力。它们的结构通过各种光谱方法确定,并评估了它们的生物活性,展示了它们在害虫控制和抗菌剂中的潜在用途 (Deohate & Palaspagar, 2020)。

作用机制

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC50 = 1.5 nM) compared to wild-type v-Src (IC50 = 1 µM). It also inhibits wild-type Fyn (IC50 = 600 nM) .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression, leading to the inhibition of cell proliferation . This interaction results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .

Result of Action

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-13(2,3)12(21)17-18-8-15-10-9(11(18)20)7-16-19(10)14(4,5)6/h7-8H,1-6H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEXAHPCSINCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)

![N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2993824.png)

![2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2993830.png)